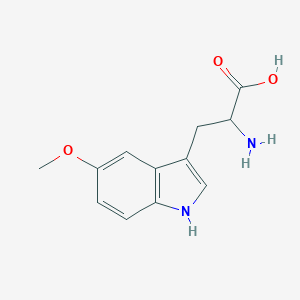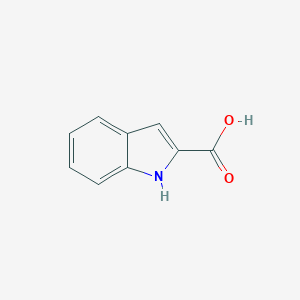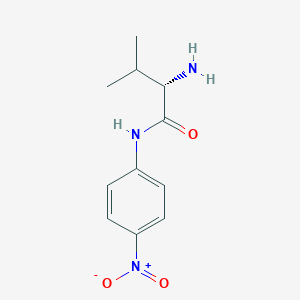
5-Methoxy-dl-Tryptophan
Übersicht
Beschreibung
5-Methoxy-DL-tryptophan: is an endogenous metabolite produced by endothelial cells. It is known for its anti-inflammatory properties and its role in modulating inflammatory responses and protecting against systemic inflammation . The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemie: 5-Methoxy-DL-Tryptophan wird als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen und als Reagenz in der organischen Synthese verwendet .
Biologie: Die Verbindung spielt eine Rolle bei der Modulation entzündlicher Reaktionen und dem Schutz von Endothelzellen vor Schäden. Es ist auch an der Regulation des Gefäßtonus und der Verhinderung der Adhäsion von Blutzellen beteiligt .
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Sepsis und Krebs. Es hat sich gezeigt, dass es das Tumorwachstum und die Metastasierung in präklinischen Modellen reduziert .
Industrie: Die Verbindung wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt .
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Hemmung der p38 MAPK-Aktivierung: Die Verbindung hemmt die Aktivierung von p38 MAPK, das an entzündlichen Reaktionen beteiligt ist.
Hemmung der NF-κB-Aktivierung: Es hemmt auch die NF-κB-Aktivierung und reduziert die Expression proinflammatorischer Zytokine.
Schutz der Endothelbarrierefunktion: This compound schützt die Endothelbarrierefunktion und fördert die Endothelreparatur.
Wirkmechanismus
Target of Action
5-Methoxy-dl-tryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It primarily targets endothelial cells (ECs), vascular smooth muscle cells (SMCs), and macrophages . These cells play crucial roles in maintaining vascular homeostasis, regulating vascular tone, and preventing blood cell adhesion and aggregation .
Mode of Action
5-MTP interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This interaction results in the protection of endothelial barrier function, promotion of endothelial repair, and blocking of vascular smooth muscle cell migration and proliferation . Furthermore, 5-MTP controls macrophage transmigration and activation .
Biochemical Pathways
5-MTP is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . The inhibition of p38 MAPK and NF-κB activation by 5-MTP affects the downstream effects of these pathways, including the regulation of inflammation and cell migration .
Pharmacokinetics
It is known that 5-mtp is an endogenous metabolite , suggesting that it is produced within the body and may have high bioavailability.
Result of Action
The action of 5-MTP results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation . It also controls macrophage transmigration and activation . These actions contribute to the defense against inflammation and inflammation-mediated tissue damage and fibrosis .
Action Environment
The action, efficacy, and stability of 5-MTP can be influenced by environmental factors such as the presence of LPS and pro-inflammatory cytokines, which can suppress endothelial 5-MTP production . .
Biochemische Analyse
Biochemical Properties
5-Methoxy-dl-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages . It also blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It protects endothelial barrier function and promotes endothelial repair . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 5-Methoxy-DL-Tryptophan kann durch einen mehrstufigen Prozess ausgehend von L-Tryptophan synthetisiert werden. Die Synthese umfasst die folgenden Schritte:
Hydroxylierung: L-Tryptophan wird unter Verwendung von Tryptophanhydroxylase-1 (TPH-1) hydroxyliert, um 5-Hydroxy-L-Tryptophan zu bilden.
Industrielle Produktionsmethoden: die Synthese beinhaltet typischerweise die Verwendung enzymatischer Reaktionen, um eine hohe Spezifität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Methoxy-DL-Tryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und spezifische Lösungsmittel.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroderivate.
Substitution: Verschiedene substituierte Tryptophanderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5-Hydroxy-DL-Tryptophan: Ein Vorläufer bei der Synthese von 5-Methoxy-DL-Tryptophan.
5-Methoxytryptamin: Ein weiteres methoxy-substituiertes Tryptophanderivat mit ähnlichen entzündungshemmenden Eigenschaften.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner doppelten Rolle bei der Modulation entzündlicher Reaktionen und dem Schutz von Endothelzellen. Seine Fähigkeit, sowohl die p38 MAPK- als auch die NF-κB-Aktivierung zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862973 | |
| Record name | 5-Methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28052-84-8 | |
| Record name | 5-Methoxy-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-5-methoxytryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















